4-Bromo-3-methylbenzaldehyde

描述

Historical Context and Evolution of Benzyl (B1604629) Bromide Derivatives in Synthetic Chemistry

The journey of benzyl bromide derivatives in synthetic chemistry is rooted in the broader history of benzylic halogenation. Historically, the functionalization of the methyl group on toluene (B28343) and its derivatives was a significant challenge. The development of free-radical halogenation provided a pivotal breakthrough. The Wohl-Ziegler reaction, a method for the allylic or benzylic bromination of hydrocarbons using an N-bromoamide and a radical initiator, marked a significant advancement in this field. masterorganicchemistry.com This reaction offered a more selective and reliable means of introducing a bromine atom onto the benzylic carbon, the carbon atom directly attached to a benzene (B151609) ring. masterorganicchemistry.commasterorganicchemistry.com

Benzyl bromides, including the parent compound (bromomethyl)benzene, quickly became valuable reagents in organic synthesis. wikipedia.org Their utility stems from the unique reactivity of the benzylic position. The C-Br bond in benzyl bromides is susceptible to both SN1 and SN2 nucleophilic substitution reactions. This reactivity is enhanced by the stability of the intermediate benzylic carbocation or the transition state, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comgla.ac.uk This allows the bromine to be easily displaced by a wide range of nucleophiles, enabling the introduction of various functional groups. wikipedia.orggla.ac.uk

Over time, the applications of benzyl bromide derivatives have expanded significantly. They serve as crucial intermediates for introducing the benzyl group, which is often used as a protecting group for alcohols and carboxylic acids due to its relative stability and subsequent removal under specific conditions. wikipedia.orgwikipedia.org The evolution of organometallic chemistry, particularly cross-coupling reactions, further broadened the scope of these derivatives, solidifying their status as indispensable tools in the construction of complex molecular architectures. gla.ac.uk

Significance of Halogenated Benzaldehydes in Contemporary Chemical Research

Halogenated benzaldehydes are a class of aromatic compounds that have garnered substantial interest in modern chemical research due to their versatile reactivity. mdpi.comnih.gov These molecules possess at least two key functional groups ripe for chemical transformation: the aldehyde and the halogen substituent. This dual reactivity makes them powerful building blocks for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. mdpi.comnih.govguidechem.com

The aldehyde group is one of the most readily transformable functional groups in organic chemistry. acs.org It can participate in a multitude of reactions, such as nucleophilic additions, condensations (e.g., aldol (B89426) and Knoevenagel), Wittig reactions, oxidations to form carboxylic acids, and reductions to yield alcohols.

Simultaneously, the halogen atom (F, Cl, Br, I) on the aromatic ring acts as a synthetic handle, most notably for transition-metal-catalyzed cross-coupling reactions. acs.org Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. This capability is fundamental to modern synthetic strategy, enabling the assembly of complex biaryl systems and other structures prevalent in medicinal chemistry and materials science. The specific halogen influences reactivity, with bromides often providing an optimal balance of reactivity and stability for many cross-coupling protocols. guidechem.comacs.org The presence and position of the halogen also modulate the electronic properties of the benzaldehyde (B42025), influencing the reactivity of both the ring and the aldehyde group. mdpi.com

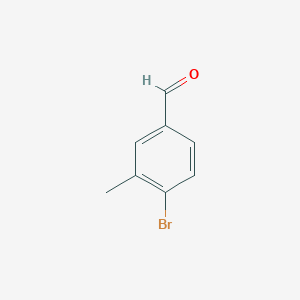

Structural Framework of 4-Bromo-3-methylbenzaldehyde: Implications for Reactivity and Synthetic Utility

This compound is an aromatic aldehyde with a distinct substitution pattern that dictates its chemical behavior and renders it a valuable synthetic intermediate. scbt.combiosynth.com Its structure features a benzaldehyde core with a bromine atom at position 4 and a methyl group at position 3.

The reactivity of this compound is a direct consequence of the electronic and steric effects of its three functional groups:

Aldehyde Group (-CHO): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta positions (positions 3 and 5). It is the primary site for nucleophilic attack, enabling reactions like condensation, oxidation, and reduction.

Bromine Atom (-Br): As a halogen, bromine is an ortho-, para-directing group for electrophilic substitution, although it is deactivating due to its inductive electron-withdrawing effect. Its key utility lies in its role as a leaving group in palladium-catalyzed cross-coupling reactions, providing a site for C-C or C-N bond formation. guidechem.comacs.org

Methyl Group (-CH₃): This alkyl group is electron-donating and activating, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6).

The interplay of these substituents on the benzene ring creates a unique reactivity profile. The positions are pre-defined, making the molecule a specific building block rather than a substrate for further ring substitution. The primary synthetic utility arises from the differentiated reactivity of the aldehyde and the bromo-substituent. Chemists can selectively perform reactions at the aldehyde group (e.g., Grignard addition, Wittig olefination) while leaving the C-Br bond intact, or they can target the C-Br bond for a cross-coupling reaction without affecting the aldehyde. chemicalbook.com This orthogonality allows for sequential, controlled modifications, making this compound a versatile precursor for constructing complex target molecules. biosynth.comsmolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | scbt.comnih.gov |

| Molecular Weight | 199.04 g/mol | scbt.comnih.gov |

| CAS Number | 78775-11-8 | scbt.comnih.gov |

| Appearance | Data not available | |

| XLogP3 | 3.1 | nih.gov |

Overview of Research Trajectories Involving this compound

Research utilizing this compound demonstrates its role as a versatile building block in the synthesis of more complex chemical entities. Its application spans various areas of organic and medicinal chemistry.

One significant research trajectory involves its use as a starting material for multi-step syntheses. For example, it can be converted into 1-(4-bromo-3-methylphenyl)ethanol (B6354752) via a Grignard reaction with methyl magnesium bromide, which is then oxidized to produce 4'-Bromo-3'-methylacetophenone. chemicalbook.com This acetophenone (B1666503) is a key intermediate for synthesizing a variety of scaffolds, including biphenyl (B1667301) analogs and isoxazoline (B3343090) derivatives. chemicalbook.com

The compound also serves as a precursor in the preparation of molecules with potential biological activity. It has been used in the synthesis of tetrahydroquinoline derivatives, which have been investigated as opioid receptor antagonists. chemicalbook.com Furthermore, it is a starting material for complex halogenated molecules studied for their interactions with biological targets like enzymes and receptors. For instance, it is the initial building block for synthesizing 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one, a compound with a unique halogenated structure designed for investigation in medicinal chemistry. smolecule.com

Another application is in the synthesis of oximes. The reaction of this compound with hydroxylamine (B1172632) hydrochloride yields this compound oxime, a transformation that highlights the reactivity of the aldehyde group. These examples underscore the compound's utility as a foundational scaffold, enabling the construction of diverse and complex molecular frameworks for further study. biosynth.comevitachem.com

Summary of Synthetic Applications

| Starting Material | Reaction Type | Product(s) | Research Area |

| This compound | Grignard Reaction, Oxidation | 4'-Bromo-3'-methylacetophenone | Intermediate Synthesis |

| This compound | Reaction with Hydroxylamine | This compound oxime | Derivative Synthesis |

| This compound | Multi-step synthesis | Tetrahydroquinoline derivatives | Medicinal Chemistry (Opioid Antagonists) |

| This compound | Multi-step synthesis | 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one | Medicinal Chemistry |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXGUHGVNUFFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448403 | |

| Record name | 4-bromo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78775-11-8 | |

| Record name | 4-bromo-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 4 Bromo 3 Methylbenzaldehyde

Regioselective Bromination Approaches to 3-Methylbenzaldehyde (B113406)

The introduction of a bromine atom to the 3-methylbenzaldehyde scaffold requires careful control to ensure the desired 4-bromo isomer is the major product. The directing effects of the methyl and aldehyde groups on the aromatic ring play a crucial role in the outcome of the bromination reaction.

Direct Electrophilic Aromatic Substitution for Bromination

Direct electrophilic aromatic substitution is a common method for the bromination of aromatic compounds. masterorganicchemistry.com In the case of 3-methylbenzaldehyde, the methyl group is an activating, ortho-para directing group, while the aldehyde group is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, influences the position of bromination.

The use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can facilitate this reaction. The catalyst polarizes the bromine molecule, increasing its electrophilicity and enabling it to attack the electron-rich aromatic ring. While this method can be effective, it may lead to a mixture of isomers, including the desired 4-bromo-3-methylbenzaldehyde and other brominated byproducts, necessitating purification steps.

Catalyst-Mediated Regioselective Bromination Techniques

To enhance the regioselectivity of the bromination, various catalyst-mediated techniques have been explored. The use of specific catalysts can help direct the bromine to the desired position, minimizing the formation of unwanted isomers. For instance, zeolite-based catalysts have been shown to improve para-selectivity in the bromination of substituted benzenes by creating a sterically constrained environment within their microporous structures. smolecule.commdpi.com

Another approach involves the use of directing groups. For example, a directing group can be temporarily installed on the molecule to guide the bromination to a specific position, after which the directing group is removed. Palladium catalysts, such as palladium(II) acetate (B1210297), have been utilized in conjunction with directing groups to achieve high regioselectivity in bromination reactions. These methods often offer higher yields of the desired isomer compared to direct bromination.

Formylation Strategies for Brominated Toluene (B28343) Derivatives

An alternative synthetic route to this compound involves the introduction of a formyl group (-CHO) onto a pre-brominated toluene derivative, such as 1-bromo-2-methyl-4-nitrobenzene or similar structures. nih.govmatrix-fine-chemicals.com This strategy circumvents the regioselectivity issues associated with brominating 3-methylbenzaldehyde directly.

Gattermann-Koch Reaction and its Modifications

The Gattermann-Koch reaction is a classical method for the formylation of aromatic compounds using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride. testbook.comquora.com This reaction generates a formyl cation electrophile that then attacks the aromatic ring. byjus.com However, the traditional Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates. byjus.comcollegedunia.com Modifications of this reaction, sometimes referred to as the Gattermann reaction, may use hydrogen cyanide (HCN) in place of carbon monoxide. collegedunia.comtestbook.com The applicability of this method to brominated toluenes would depend on the specific substrate and reaction conditions.

Vilsmeier-Haack Formylation in Substituted Benzenes

The Vilsmeier-Haack reaction offers a milder alternative for formylation. ijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.comchemistrysteps.com The Vilsmeier reagent is a weaker electrophile than the species generated in the Gattermann-Koch reaction, making it particularly suitable for electron-rich aromatic compounds. chemistrysteps.comnrochemistry.com The reaction proceeds via electrophilic substitution of the aromatic ring with the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. jk-sci.comorganic-chemistry.org This method is known for its good yields and regioselectivity, often favoring formylation at the para position to an activating group. jk-sci.com

| Formylation Method | Reagents | Key Features |

| Gattermann-Koch Reaction | Carbon Monoxide (CO), Hydrogen Chloride (HCl), AlCl₃, CuCl | Forms a highly reactive formyl cation; generally not suitable for phenols or phenol ethers. testbook.combyjus.comcollegedunia.com |

| Vilsmeier-Haack Reaction | N,N-Dimethylformamide (DMF), POCl₃ (or other acid chlorides) | Milder conditions; suitable for electron-rich aromatics; good yields and regioselectivity. ijpcbs.comjk-sci.comnrochemistry.com |

Ortholithiation-Directed Formylation Methodologies

Ortholithiation provides a powerful and highly regioselective strategy for the formylation of substituted arenes. thieme-connect.de This method involves the deprotonation of an aromatic C-H bond at a position ortho to a directing group using a strong organolithium base, such as n-butyllithium. thieme-connect.de The resulting aryllithium species is then quenched with an electrophilic formylating agent, most commonly DMF, to introduce the aldehyde group. thieme-connect.deresearchgate.net The directing group, which can be a variety of functionalities including amides, carbamates, or even halogens under specific conditions, is crucial for controlling the site of lithiation. thieme-connect.de This technique is particularly advantageous for constructing sterically congested or specifically substituted benzaldehydes with high precision. thieme-connect.de

Convergent Synthesis Routes to this compound

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. editverse.comsci-hub.se This approach is often more efficient than a linear synthesis, where a molecule is built step-by-step from a single starting material. editverse.comsci-hub.se For this compound, a convergent approach could involve the synthesis of a brominated aromatic fragment and a separate fragment containing the aldehyde or a precursor group, followed by their coupling.

One potential convergent strategy could be a Suzuki coupling reaction. This would involve the preparation of a boronic acid or ester of a methyl-substituted benzene (B151609) and its subsequent coupling with a brominated aromatic species that already contains the aldehyde functionality (or a protected form). For instance, 4-bromo-3-methylphenylboronic acid could be coupled with a suitable formylating agent or a protected formaldehyde (B43269) equivalent under palladium catalysis.

Another convergent approach could utilize a Grignard reaction. A Grignard reagent, such as 4-bromo-3-methylmagnesium bromide, could be prepared and then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.

A documented synthesis of this compound involves the reduction of 4-bromo-3-methylbenzoic acid. d-nb.info While this specific example follows a more linear path from the corresponding benzoic acid, the principles of convergent synthesis can be applied to the synthesis of the benzoic acid itself, which is then converted to the target aldehyde.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of this compound synthesis, several green chemistry principles can be applied.

Atom Economy and Waste Reduction: Traditional methods for aldehyde synthesis can sometimes generate significant waste. For example, the oxidation of primary alcohols to aldehydes often requires stoichiometric amounts of oxidizing agents. Green alternatives focus on catalytic methods. The use of gaseous nitrogen dioxide to oxidize benzylic alcohols to aromatic aldehydes represents a sustainable process, as the reaction byproducts can be converted to nitric acid, minimizing waste. nih.gov

Use of Safer Solvents and Reagents: Many organic reactions are conducted in volatile organic compounds (VOCs), which can be harmful to the environment and human health. The development of reactions in greener solvents, such as water or deep eutectic solvents, is a key area of green chemistry research. researchgate.netmdpi.com For instance, mechanochemical methods, which involve grinding solid reactants together, can significantly reduce the need for solvents. mdpi.com The allylation of aldehydes has been successfully performed using mechanochemistry in the presence of water. mdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. numberanalytics.com For the synthesis of aldehydes, various catalytic systems have been developed, including transition metal catalysts (e.g., palladium, rhodium, ruthenium), organocatalysts, and biocatalysts. numberanalytics.com For example, a silver(I)-catalyzed formylation of aryl bromides in DMF promoted by samarium metal offers a method for aldehyde synthesis under mild conditions. bohrium.com

Renewable Feedstocks: While not directly applicable to the synthesis of this compound from simple aromatic precursors, the broader field of aldehyde synthesis is exploring the use of renewable feedstocks like biomass. numberanalytics.com Chemo-enzymatic one-pot cascades have been developed to produce valuable fragrance and flavor aldehydes from renewable phenylpropenes. rsc.org

Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are often optimized include temperature, reaction time, solvent, catalyst loading, and the stoichiometry of reactants.

In the context of synthesizing substituted benzaldehydes, several studies highlight the importance of optimization. For the Vilsmeier-Haack formylation, a common method for introducing an aldehyde group, parameters such as the stoichiometry of the formylating agent (e.g., POCl₃) and reaction temperature are critical for maximizing yield and minimizing side reactions.

For bromination reactions, solvent polarity and the choice of brominating agent can significantly impact efficiency and regioselectivity. The use of N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride can favor para-bromination. smolecule.com The use of zeolite-based catalysts can also enhance regioselectivity. smolecule.com

A specific example of yield can be found in the synthesis of 4'-Bromo-3'-methylacetophenone from this compound. In this multi-step process, the initial reaction of this compound with methyl magnesium bromide to form 1-(4-bromo-3-methylphenyl)ethanol (B6354752) achieved a yield of 93%. chemicalbook.com The subsequent oxidation to the final product had a yield of 87%. chemicalbook.com Another documented synthesis of this compound through a solid-phase method reported a yield of 30%. cmu.edu

The following table summarizes some optimized reaction parameters for related synthetic transformations:

| Reaction Type | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Formylation | 1-(4-bromo-3-methylphenyl)-1H-pyrazole | POCl₃/DMF | - | 25 | 6-8 | 60-75 |

| Oxidation | 1-(4-bromo-3-methylphenyl)ethanol | Pyridinium chlorochromate | Dichloromethane | Room Temp. | 2 | 87 |

| Grignard Reaction | This compound | Methyl magnesium bromide | Tetrahydrofuran (B95107) | 0 to Room Temp. | 2 | 93 |

| Solid-Phase Synthesis | Resin-bound precursor | LiAlH₃ | Diethyl ether | 5 | - | 30 |

This table presents data from various sources for illustrative purposes and may not be directly comparable. chemicalbook.comcmu.edu

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org This reactivity is central to many of its synthetic applications.

Aldehydes readily undergo nucleophilic addition reactions with organometallic reagents, such as Grignard or organolithium reagents, to yield secondary alcohols. ncert.nic.in This process involves the attack of the nucleophilic carbon of the organometallic compound on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide intermediate. libretexts.org

Similarly, the aldehyde can be reduced to a primary alcohol through the nucleophilic addition of a hydride ion (H⁻). For instance, in the synthesis of the pharmaceutical intermediate BMS-248360, a biphenyl (B1667301) adduct derived from 4-bromo-3-methylbenzaldehyde is reduced to the corresponding benzylic alcohol using sodium borohydride (B1222165) (NaBH₄). drugfuture.com

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | (4-Bromo-3-methylphenyl)methanol (B136240) |

| Organometallic Addition | Grignard Reagent (R-MgBr) | 1-(4-Bromo-3-methylphenyl)-1-alkanol |

This table illustrates common nucleophilic addition reactions at the aldehyde of this compound.

Another key reaction is the addition of nitrogen nucleophiles. The reaction of this compound with hydrazine (B178648) hydrate (B1144303), for example, proceeds via nucleophilic addition to form a hydrazone, which can be a crucial intermediate for synthesizing heterocyclic compounds or for further functionalization. smolecule.com

The conversion of aldehydes to alkenes is a fundamental transformation in organic synthesis, frequently accomplished via the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. smolecule.comresearchgate.net

The Wittig reaction utilizes a phosphorus ylide (a phosphorane) to convert the carbonyl group into a carbon-carbon double bond. beilstein-journals.org While a specific example for this compound is not prominently documented in the provided results, the closely related 4-bromo-2-methoxy-3-methylbenzaldehyde undergoes a Wittig reaction with 2-methoxybenzyltriphenylphosphonium chloride to form a stilbene (B7821643) derivative, demonstrating the feasibility of this transformation. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.org This method is renowned for its high stereoselectivity, typically producing the (E)-alkene as the major product. wikipedia.orglboro.ac.uk The HWE reaction is broadly applicable to aldehydes for the synthesis of α,β-unsaturated esters, ketones, and other alkenes. lboro.ac.uklookchem.com

| Reaction Name | Key Reagent | General Product | Stereochemical Preference |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Mixture of (E/Z) isomers |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CH⁻R) | Alkene | Predominantly (E)-isomer wikipedia.org |

This table compares the Wittig and Horner-Wadsworth-Emmons reactions for the olefination of this compound.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base. mdpi.com Research shows that aromatic aldehydes bearing electron-withdrawing groups, such as a bromo substituent, perform well in these reactions. rsc.org

This compound serves as a substrate in Knoevenagel condensations. For example, its reaction with malononitrile is a documented step in the synthesis of more complex nitrile-containing molecules. evitachem.com This reaction underscores the utility of the aldehyde as an electrophilic partner in building molecular complexity.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst (Typical) | Product Type |

| This compound | Malononitrile | Piperidine / Proline mdpi.com | (4-Bromo-3-methylbenzylidene)malononitrile |

| This compound | Diethyl malonate | Piperidine / Proline mdpi.com | Diethyl (4-bromo-3-methylbenzylidene)malonate |

This table provides examples of Knoevenagel condensation reactions with this compound.

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 4-bromo-3-methylbenzoic acid. This transformation can be achieved using various oxidizing agents. The reverse reaction, the reduction of the corresponding acyl chloride or ester, can be used to synthesize the aldehyde itself. epo.org

Reduction: The reduction of the aldehyde group provides the corresponding primary alcohol, (4-bromo-3-methylphenyl)methanol. smolecule.com This is a common transformation achieved with high efficiency using hydride-based reducing agents like sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H). drugfuture.comillinois.edu For example, the synthesis of (4-bromo-3-methylphenyl)methanol can be accomplished via the reduction of the aldehyde with DIBAL-H. illinois.edu Conversely, the oxidation of the primary alcohol using reagents like manganese dioxide (MnO₂) is a standard method to prepare this compound. ambeed.com

| Transformation | Reagent(s) | Product |

| Oxidation | Potassium Permanganate / Chromic Acid | 4-Bromo-3-methylbenzoic acid ncert.nic.in |

| Reduction | Sodium Borohydride (NaBH₄) / DIBAL-H | (4-Bromo-3-methylphenyl)methanol drugfuture.comillinois.edu |

This table summarizes the primary oxidation and reduction pathways for the aldehyde moiety.

In multi-step syntheses, it is often necessary to temporarily "protect" the highly reactive aldehyde group to prevent it from reacting under conditions intended to modify another part of the molecule. epo.orgharvard.edu A common strategy for protecting aldehydes is their conversion to acetals, which are stable to bases, organometallic reagents, and hydrides. ncert.nic.in

A practical application of this strategy is seen in a synthetic route where the aldehyde group of a this compound derivative is protected as an ethylene (B1197577) ketal. drugfuture.com This protection allows for the selective reduction of a nitrile group elsewhere in the molecule using a strong reducing agent. The acetal (B89532) protecting group can then be cleanly removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde functionality. drugfuture.com

| Protection Step | Reagent(s) | Protected Group | Deprotection Step | Reagent(s) |

| Acetal Formation | Ethylene glycol, Acid catalyst | 1,3-Dioxolane (Ethylene ketal) | Acetal Hydrolysis | Aqueous Acid (e.g., HCl) |

This table outlines a typical protection/deprotection strategy for the aldehyde group.

Transformations at the Bromo Substituent

The bromine atom on the aromatic ring is another key site of reactivity, primarily serving as a leaving group in palladium-catalyzed cross-coupling reactions. This allows for the construction of new carbon-carbon or carbon-heteroatom bonds at the C4 position.

The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. In this reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net this compound is an effective substrate in Suzuki couplings. For example, it has been coupled with various aryl boronic acids to produce complex biphenyl adducts, which are precursors in the synthesis of drug candidates. drugfuture.com This reaction highlights the compound's role as a building block for creating larger, more complex molecular architectures.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ | Na₂CO₃ / K₃PO₄ | 4-Aryl-3-methylbenzaldehyde |

| Suzuki-Miyaura Coupling | Pinacol boronate (Ar-B(pin)) | Pd(dppf)Cl₂ | K₂CO₃ | 4-Aryl-3-methylbenzaldehyde |

This table details the Suzuki-Miyaura cross-coupling reaction as a key transformation for the bromo substituent.

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, Heck, and Stille Couplings

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. This compound can be effectively coupled with various arylboronic acids to produce biphenyl derivatives. drugfuture.com For instance, it has been used in the synthesis of intermediates for pharmaceutical compounds, where it is coupled with boronic acids or their esters to form a biphenyl linkage. drugfuture.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.com The reaction conditions are generally mild, tolerating a wide range of functional groups, including the aldehyde moiety present in the substrate. tcichemicals.com Studies on related sterically hindered aryl bromides have demonstrated successful couplings using microwave irradiation to optimize conditions. researchgate.net

A typical Suzuki-Miyaura reaction involving an aryl bromide is depicted below:

Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar'

In a specific application, this compound was subjected to Suzuki coupling with a boronic acid intermediate to yield a biphenyl adduct, which was a precursor in the synthesis of a complex therapeutic agent. drugfuture.com

Sonogashira Coupling The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org this compound can react with various terminal alkynes to generate substituted phenylacetylene (B144264) derivatives, which are valuable intermediates in materials science and medicinal chemistry. beilstein-journals.org

Optimization studies on related bromo-pyrazole substrates have shown that reaction parameters such as temperature, solvent, and ligand choice are crucial for high conversion rates. researchgate.net For example, a significant decrease in conversion was observed when the temperature was lowered from 100 °C to room temperature. researchgate.net Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. researchgate.netwashington.edu

Heck Reaction The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. chemie-brunschwig.chchemie-brunschwig.ch This reaction offers a powerful tool for C-C bond formation and is tolerant of many functional groups. chemie-brunschwig.ch While specific examples involving this compound are not prevalent in the reviewed literature, the general mechanism applies. The isomer, 2-bromo-4-methylbenzaldehyde (B1335389), has been used as a reactant in carbonylative Stille couplings followed by intramolecular Heck reactions, demonstrating the utility of this reaction type for bromo-methylbenzaldehyde isomers. sigmaaldrich.comalkalisci.comscbt.com

Stille Coupling The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide, catalyzed by palladium. harvard.edu This reaction is notable for its tolerance to a wide variety of functional groups. As with the Heck reaction, the isomer 2-bromo-4-methylbenzaldehyde has been documented as a reactant in carbonylative Stille couplings. sigmaaldrich.comalkalisci.com The general principles suggest that this compound would be a viable substrate for Stille coupling with various organostannanes to produce substituted biaryls or vinylarenes. The use of sterically hindered, electron-rich phosphine (B1218219) ligands can accelerate the coupling process. harvard.edu

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex, Base | Biphenyl derivative | drugfuture.comtcichemicals.com |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Amine base | Arylalkyne | wikipedia.orgbeilstein-journals.org |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | chemie-brunschwig.chchemie-brunschwig.ch |

| Stille | Organostannane | Pd catalyst, Ligand | Substituted Arene | harvard.edu |

The general mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille, etc.) proceeds through a catalytic cycle involving three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound, cleaving the carbon-bromine bond and forming a Pd(II) intermediate (Ar-Pd-X). nih.govacs.org This step is often the rate-determining step in the cycle. The reactivity order for halides is generally I > Br > Cl. wikipedia.org

Transmetalation (for Suzuki and Stille): The organometallic coupling partner (e.g., Ar'-BY₂ or Ar'-SnR₃) exchanges its organic group with the halide on the Pd(II) complex. nih.gov This step is facilitated by a base (in Suzuki) or additives. The exact mechanism can vary, with studies showing that for some substrates, transmetalation is the turnover-limiting step. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. mit.edu Mechanistic studies suggest that for many systems, reductive elimination is not a problematic or rate-limiting step. mit.edu

For the Heck reaction, the cycle differs after oxidative addition, involving migratory insertion of the alkene into the Ar-Pd bond followed by β-hydride elimination to yield the product and a palladium-hydride species, which is then converted back to Pd(0) by the base.

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and can enhance both reaction rate and selectivity.

Electron-rich, bulky phosphine ligands : Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., XPhos, SPhos) are highly effective for cross-coupling reactions. harvard.edumit.edu Their steric bulk promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly reactive in the oxidative addition step. Their electron-donating nature increases the electron density on the palladium, which also facilitates oxidative addition and can accelerate the rate-limiting reductive elimination step. mit.edu

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful ligands for cross-coupling reactions due to their strong σ-donating properties, which form very stable bonds with the metal center, preventing catalyst decomposition at high temperatures.

Research has demonstrated that the electronic properties of the ligand can significantly impact the stability of intermediates in the catalytic cycle. mit.edu For instance, in C-N coupling studies, the electron-donating ability of substituents on biaryl phosphine ligands was found to be key to the stability of the intermediate amido complex. mit.edu In Sonogashira couplings of related pyrazoles, Xphos was identified as a particularly active ligand. researchgate.net

| Ligand Class | Key Feature | Effect on Reaction | Example |

|---|---|---|---|

| Bulky Phosphines | Steric hindrance, Electron-rich | Accelerates oxidative addition and reductive elimination | P(t-Bu)₃, XPhos |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor | Forms stable catalyst, good for challenging substrates | IPr, SIMes |

Nucleophilic Aromatic Substitution (SNAr) with Activated Halogens

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like a halogen). In this compound, the aldehyde group is electron-withdrawing but is positioned meta to the bromine atom. This alignment is not ideal for activating the bromine towards classical SNAr.

However, substitution of the bromine can be achieved under certain conditions. For the related 4-bromo-3-chloro-2-methylbenzaldehyde, it has been noted that the halogens can be replaced by nucleophiles such as amines or alcohols under appropriate conditions, likely requiring catalysis or harsh conditions. smolecule.com Copper(I)-catalyzed nucleophilic aromatic substitution provides an alternative mechanistic pathway that can facilitate the substitution of aryl halides that are unreactive under standard SNAr conditions. mdma.ch Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (a C-N coupling), are modern and more general methods for achieving the formal substitution of an aryl halide with a nucleophile.

Formation of Organometallic Reagents (Grignard, Organolithium)

The bromine atom of this compound can be converted into an organometallic nucleophile through metal-halogen exchange. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic site into a powerful nucleophilic one.

Grignard Reagents The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal. However, the presence of the electrophilic aldehyde group complicates this reaction, as the newly formed Grignard reagent could potentially react with the aldehyde of a starting material molecule. A common strategy is to first protect the aldehyde group (e.g., as an acetal) before forming the Grignard reagent.

Studies on structurally similar compounds, such as 3-bromo-N,N-dimethylbenzylamine, have shown that Grignard formation can be challenging in standard solvents like diethyl ether but can be successfully achieved using tetrahydrofuran (B95107) (THF) as the solvent. rsc.org

Organolithium Reagents Organolithium reagents can be formed by reacting this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. This metal-halogen exchange reaction is typically very fast. As with Grignard reagents, the aldehyde group must be protected to prevent it from reacting with the organolithium species. semanticscholar.org Alternatively, a directed ortho-metalation could be envisioned, but the substitution pattern makes this less straightforward. Once formed, the lithiated intermediate is a potent nucleophile for creating new carbon-carbon bonds by reacting with a wide range of electrophiles. semanticscholar.org

Reactions Involving the Aromatic Ring

Further Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo further electrophilic aromatic substitution (EAS), such as nitration, halogenation, or sulfonation. The position of the incoming electrophile is directed by the combined electronic and steric effects of the existing substituents.

Aldehyde (-CHO) : A strong deactivating group and a meta-director.

Methyl (-CH₃) : A weak activating group and an ortho-, para-director.

Bromine (-Br) : A deactivating group and an ortho-, para-director.

The positions on the ring are C2, C5, and C6.

Position C2 : Ortho to the aldehyde (deactivated), ortho to the methyl group (activated), and meta to the bromine (neutral effect).

Position C5 : Meta to the aldehyde (activated), para to the methyl group (activated), and ortho to the bromine (activated).

Position C6 : Ortho to the aldehyde (deactivated), meta to the methyl group (neutral effect), and meta to the bromine (neutral effect).

Considering these directing effects, the most likely position for further electrophilic attack is C5 , as it is activated by both the ortho-bromine and the para-methyl group, and it is meta to the deactivating aldehyde group. The aldehyde's strong deactivating nature will generally make further EAS reactions on this ring more difficult compared to benzene, requiring harsher reaction conditions. Studies on the bromination of related substituted phenols show that the position ortho to a hydroxyl group (a strong activator) and meta to an aldehyde is highly activated. unica.it While the methyl group is a weaker activator than a hydroxyl group, the principle of synergistic directing effects applies.

Side-Chain Functionalization Adjacent to the Ring

The functionalization of the methyl group (a benzylic position) of this compound represents a key strategy for synthesizing a variety of derivatives. This side-chain modification allows for the introduction of new functional groups, extending the molecular scaffold for use as a chemical intermediate. The primary route for initiating this functionalization is through free-radical substitution reactions, most notably benzylic bromination.

Free-radical benzylic bromination is a critical reaction for converting alkyl aromatic compounds into more versatile benzyl (B1604629) bromides. researchgate.net This transformation is typically achieved using N-Bromosuccinimide (NBS) as the brominating agent. The reaction requires a radical initiator, which can be a chemical species like 2,2′-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide, or it can be induced by UV light or microwave assistance. researchgate.netbrieflands.comunica.it

Research into related structures provides a clear precedent for the functionalization of the benzylic methyl group. For instance, in a multi-step synthesis starting from 4-methylbenzaldehyde, an intermediate with a protected aldehyde group underwent benzylic bromination using NBS and AIBN as an initiator in a carbon tetrachloride (CCl₄) solvent at 100 °C. nih.govbeilstein-journals.orgd-nb.info This reaction successfully produced the corresponding dibrominated derivative at the benzylic position in a 66% yield. nih.govbeilstein-journals.orgd-nb.info The success of this reaction highlights a viable pathway for modifying the methyl side-chain of this compound itself.

The choice of solvent and reaction conditions is crucial and can influence the outcome, particularly the competition between side-chain halogenation and electrophilic aromatic substitution on the benzene ring. acs.org While chlorinated solvents like carbon tetrachloride have been traditionally used, recent methodologies have focused on more environmentally benign solvents such as methyl acetate (B1210297) (MeOAc). researchgate.net Microwave-assisted reactions in MeOAc have proven effective for the benzylic bromination of various aryl halides, sometimes succeeding where reactions in CCl₄ were unreactive. researchgate.net

The resulting 4-bromo-3-(bromomethyl)benzaldehyde is a highly useful intermediate. The newly introduced benzylic bromine atom can be readily displaced by a variety of nucleophiles to introduce different functionalities, significantly expanding the synthetic utility of the original this compound scaffold. For example, benzyl bromides can be converted into primary azides through substitution reactions with sodium azide, as demonstrated in related synthetic pathways. nih.govbeilstein-journals.orgd-nb.info

Table 1: Representative Conditions for Benzylic Bromination on Related Methyl-Substituted Aromatic Compounds

| Starting Material Precursor | Reagents & Conditions | Product | Yield | Source |

| 2-(4-Methylphenyl)oxazoline derivative | NBS, AIBN, CCl₄, 100 °C, 7 h | 2-(4-(Dibromomethyl)phenyl)oxazoline derivative | 66% | nih.govbeilstein-journals.orgd-nb.info |

| 4-Tolunitrile | NBS, Dibenzoyl peroxide, CCl₄, reflux | 4-(Bromomethyl)benzonitrile | - | brieflands.com |

| Various Methyl Aryl Halides | NBS, Microwave-assistance, MeOAc | Corresponding Benzylic Bromides | Moderate to Good | researchgate.net |

Advanced Spectroscopic and Computational Analysis of 4 Bromo 3 Methylbenzaldehyde and Its Derivatives

Elucidation of Molecular Structure Using High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-Bromo-3-methylbenzaldehyde. Both ¹H and ¹³C NMR provide critical data for confirming the identity and purity of the compound. In ¹H NMR spectra, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. The aromatic protons exhibit a complex splitting pattern due to their coupling, while the methyl protons resonate as a singlet further upfield. For instance, in a derivative, the aldehyde proton of 1-(4-bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde is observed as a singlet between δ 9.8–10.2 ppm.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the aldehyde group shows a characteristic resonance in the δ 190-193 ppm range. The carbon atom attached to the bromine is also identifiable, although its chemical shift is influenced by the other substituents on the aromatic ring. For related isomers like 3-methylbenzaldehyde (B113406), the aldehyde carbon appears at δ 193.3 ppm, while for 4-bromobenzaldehyde (B125591), it is at δ 190.98 ppm. beilstein-journals.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzaldehyde (B42025) Derivatives

| Compound | Solvent | ¹H Aldehyde (ppm) | ¹³C Aldehyde (ppm) | Reference |

| 3-Methylbenzaldehyde | CDCl₃ | 9.97 | 192.53 | beilstein-journals.org |

| 4-Bromobenzaldehyde | CDCl₃ | 9.96 | 190.98 | beilstein-journals.org |

| 4-Bromo-3-fluorobenzaldehyde | CDCl₃ | 9.92 | 189.77 | beilstein-journals.org |

| 1-(4-Bromo-3-methylphenyl)triptycene-9-carbaldehyde | CDCl₃ | 10.16 | 192.30 | rsc.org |

Multi-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign proton and carbon signals and to elucidate the complete connectivity of the molecule, multi-dimensional NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H coupling correlations. For this compound, COSY spectra would show correlations between the coupled aromatic protons, helping to delineate the substitution pattern on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is crucial for assigning the signals of each protonated carbon in the aromatic ring and the methyl group. rsc.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. For example, the aldehyde proton would show a correlation to the C1 carbon of the ring, and the methyl protons would show correlations to the C2, C3, and C4 carbons, definitively confirming the placement of the substituents. rsc.orgrsc.org The use of these 2D NMR experiments is essential for resolving structural ambiguities, especially in complex derivatives.

Vibrational Spectroscopic Characterization (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the key functional groups within this compound.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1670–1700 cm⁻¹. For a derivative of this compound, this peak is observed at 1700 cm⁻¹. rsc.org In another related pyrazole (B372694) derivative, the C=O stretch is found between 1670–1680 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl group (around 2850-2960 cm⁻¹), and aromatic C=C stretching vibrations (in the 1450–1600 cm⁻¹ region). The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. While specific Raman data for this compound is not widely published, data for isomers like 2-bromo-4-methylbenzaldehyde (B1335389) is available and shows the utility of the technique. nih.gov FT-Raman spectra of related compounds confirm the presence of the imine group (C=N) in derivatives formed from the aldehyde, highlighting its synthetic utility. researchgate.net

Interactive Table: Key Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds

| Functional Group | Typical Range (cm⁻¹) | Observed in Derivative (cm⁻¹) | Reference |

| Aldehyde C=O Stretch | 1670 - 1710 | 1700 | rsc.org |

| Aromatic C=C Stretch | 1450 - 1600 | 1600, 1565 | rsc.org |

| Aliphatic C-H Stretch | 2850 - 2960 | 2950, 2919 | rsc.org |

| Aromatic C-H Stretch | 3000 - 3100 | 3054 | rsc.org |

| Aromatic C-Br Stretch | 500 - 600 | ~550 | researchgate.net |

Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of this compound and for analyzing its fragmentation patterns. The compound has a molecular formula of C₈H₇BrO and a molecular weight of approximately 199.04 g/mol . nih.govscbt.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. umich.edu The calculated exact mass of this compound is 197.96803 Da. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from mixtures and analyze it. bldpharm.com These hyphenated techniques are essential for purity assessment and reaction monitoring.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed. The isotopic pattern of this peak, showing two signals of nearly equal intensity separated by 2 m/z units, is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO), resulting in a significant [M-29]⁺ peak. rsc.org Another fragmentation involves the loss of a hydrogen atom to give an [M-1]⁺ peak. For a triptycene (B166850) derivative, a prominent fragment corresponding to [M+-CHO] was observed. rsc.org

X-ray Crystallography for Solid-State Structure and Conformational Analysis

For example, the crystal structure of 3′-bromo-4-methylchalcone, a compound synthesized from a bromo-benzaldehyde precursor, has been determined. researchgate.netiucr.org These studies reveal details about the planarity of the molecule and the nature of intermolecular interactions, such as halogen bonding and π-stacking, which govern the crystal packing. iucr.org The analysis of such derivatives demonstrates how the bromo and methyl substituents influence the solid-state conformation and packing arrangement. The structure of a derivative of 3-methylbenzaldehyde has also been elucidated, providing a reference for the conformational properties of the tolyl moiety. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful complement to experimental techniques, offering insights into the electronic properties, structure, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to model the properties of this compound and its derivatives. DFT calculations can predict geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Furthermore, DFT is employed to understand the electronic structure and predict reactivity. For instance, DFT calculations using functionals like ωB97XD can be used to generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. researchgate.net This is crucial for predicting the regioselectivity of reactions. DFT can also be used to model reaction pathways and calculate activation energies for various transformations, such as substitution of the bromine atom or reactions involving the aldehyde group, providing a deeper understanding of the compound's chemical behavior.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the spectroscopic parameters of this compound and its derivatives. These calculations provide a theoretical basis for interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy.

For instance, ¹H NMR and ¹³C NMR chemical shifts for derivatives of this compound have been calculated and compared with experimental data. mdpi.com In one study, the calculated ¹H NMR spectrum for a derivative showed signals that aligned well with the experimental values, confirming the molecular structure. mdpi.com Specifically, the aldehyde proton typically appears as a singlet in the δ 9.8–10.2 ppm range in ¹H NMR spectra. The aromatic protons of the 4-bromo-3-methylphenyl group are observed as multiplets between δ 7.4 and 7.8 ppm.

Vibrational analysis from IR spectroscopy has also been supported by quantum chemical calculations. A characteristic strong peak for the C=O stretch of the aldehyde group is computationally predicted and experimentally observed around 1670–1680 cm⁻¹. These computational models allow for the assignment of vibrational modes and a more precise understanding of the molecule's structural dynamics.

Furthermore, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been crucial. mdpi.com These calculations help in understanding the electronic properties and reactivity of these compounds, such as their potential use in developing novel materials with specific electronic and optical characteristics. mdpi.com

Table 1: Calculated Spectroscopic and Electronic Parameters for a this compound Derivative

| Parameter | Calculated Value | Experimental Value/Range |

|---|---|---|

| ¹H NMR (Aldehyde Proton) | - | δ 9.8–10.2 ppm |

| ¹H NMR (Aromatic Protons) | - | δ 7.4–7.8 ppm |

| ¹³C NMR (Various Carbons) | δ: 139.0, 138.8, 138.3, 133.0, 132.5, 131.3, 128.2, 127.6, 127.5, 127.4, 126.7, 116.7, 106.5, 23.0 mdpi.com | Matches experimental data mdpi.com |

| IR (C=O Stretch) | - | ~1670–1680 cm⁻¹ |

| HOMO-LUMO Gap (Optical Bandgap) | - | 1.88 - 2.06 eV (for related polymers) mdpi.com |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling has been effectively used to investigate the reaction pathways involving this compound. This includes the elucidation of reaction mechanisms by identifying intermediates and transition states. For example, in the synthesis of pyrazole derivatives from this compound, the reaction mechanism proceeds through several steps, including hydrazone formation and subsequent cyclization.

The Vilsmeier-Haack reaction, which can be used to introduce a formyl group, involves a chloroiminium ion intermediate. Computational analysis can model the formation of this intermediate and its subsequent reaction with an aromatic ring, followed by hydrolysis to yield the final aldehyde product. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Transition state analysis provides critical information about the energy barriers of a reaction, which dictates the reaction kinetics. For instance, modeling the cyclization step in the synthesis of heterocyclic compounds from this compound allows for the determination of the activation energy, providing insights into the feasibility and rate of the reaction under different conditions. These computational studies are invaluable for optimizing synthetic routes and designing new chemical transformations.

Table 2: Key Steps in a Modeled Reaction Pathway Involving this compound

| Reaction Step | Reactants | Key Intermediate/Transition State | Product |

|---|---|---|---|

| Hydrazone Formation | This compound, Hydrazine (B178648) hydrate (B1144303) | Hydrazone | - |

| Cyclization | Hydrazone, Acetic acid | Cyclized intermediate | Pyrazole precursor |

| Oxidation | Pyrazole precursor, MnO₂ | - | Final pyrazole derivative |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and intermolecular interactions of this compound and its derivatives in various environments. mdpi.comvalencelabs.comresearchgate.net These simulations track the movements of atoms and molecules over time, providing a detailed picture of how they interact with each other and with solvent molecules. researchgate.net

MD simulations have been employed to understand the conformational flexibility of halobenzaldehydes, including the rotation of the formyl group. ufla.br This is crucial for understanding how these molecules bind to biological targets or self-assemble into larger structures. For example, simulations can reveal the preferred conformations of these molecules in solution and the energetic barriers between different conformational states. ufla.br

In the context of drug design and materials science, MD simulations can predict how derivatives of this compound interact with proteins or other macromolecules. These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern binding affinity and specificity. wiley.com This information is vital for the rational design of new inhibitors or functional materials. For instance, MD simulations have been used to study the interaction of diaryl ether derivatives, which can be synthesized from halo benzaldehydes, with their biological targets. wiley.com

Table 3: Applications of Molecular Dynamics Simulations for this compound Derivatives

| Simulation Focus | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Rotational barriers of the formyl group, preferred molecular shapes ufla.br | Understanding molecular flexibility and recognition |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces with solvent or target molecules wiley.com | Predicting binding affinity and material properties |

| Self-Assembly | Aggregation behavior in solution | Designing new materials with controlled nanostructures |

Applications of 4 Bromo 3 Methylbenzaldehyde in Advanced Organic Synthesis

Synthesis of Complex Polycyclic Aromatic Compounds

The construction of complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives often relies on the strategic formation of new carbon-carbon bonds to build and extend fused ring systems. The presence of a bromine atom on the aromatic ring of 4-Bromo-3-methylbenzaldehyde makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for this purpose. nih.gov

Notably, the Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.orglibretexts.org In this context, this compound can be coupled with various arylboronic acids to form complex biaryl structures. These structures can serve as precursors to larger polycyclic systems through subsequent intramolecular cyclization reactions. The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. libretexts.org

Similarly, the Heck reaction provides a method for the arylation of alkenes. organic-chemistry.orgwikipedia.org this compound can react with various alkenes in the presence of a palladium catalyst to form substituted stilbenes and other vinyl-aromatic compounds. nih.gov These products can then undergo photocyclization or other cyclization reactions to yield complex PAHs like phenanthrenes or chrysenes. The functional groups on the starting aldehyde allow for further derivatization either before or after the construction of the polycyclic core.

The utility of brominated aromatic compounds as precursors for PAHs highlights the importance of this compound in this field. nih.gov

Table 1: Cross-Coupling Reactions for PAH Synthesis Precursors

| Reaction Name | Coupling Partner | Resulting Bond | Potential PAH Precursor |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl-Aryl | Substituted Biphenyls |

| Heck Reaction | Alkene | Aryl-Vinyl | Substituted Stilbenes |

| Negishi Coupling | Organozinc Reagent | Aryl-Aryl/Alkyl | Substituted Biaryls/Alkylarenes |

Asymmetric Synthesis and Chiral Auxiliaries Utilizing this compound

Asymmetric synthesis is a critical area of organic chemistry focused on the creation of chiral molecules in an enantiomerically pure or enriched form. uwindsor.ca The aldehyde functionality of this compound is a prochiral center, making it a suitable substrate for various asymmetric transformations.

One potential application is in the asymmetric reduction of the aldehyde to form a chiral secondary alcohol, 1-(4-bromo-3-methylphenyl)ethanol (B6354752). This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol can be a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and natural products.

Furthermore, the aldehyde group can undergo asymmetric nucleophilic additions. For instance, the addition of organometallic reagents (like Grignard or organozinc reagents) in the presence of a chiral ligand can lead to the formation of chiral secondary alcohols with high enantioselectivity. sfu.ca These reactions often proceed through a transition state where the chiral ligand coordinates to the metal ion, directing the nucleophilic attack to one face of the aldehyde.

While this compound is a prime candidate for such reactions, its direct incorporation into a chiral auxiliary is also conceivable. A chiral auxiliary is an enantiomerically pure compound that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. york.ac.uk The aldehyde could be reacted with a chiral amine to form a chiral imine, which could then undergo diastereoselective reactions. However, specific, widely-documented examples of this compound being used as a component of a mainstream chiral auxiliary are not prevalent in the surveyed literature. The primary focus remains on its role as a prochiral substrate.

Role as a Key Intermediate in Multi-Step Organic Syntheses

The strategic placement of reactive functional groups makes this compound a key intermediate in numerous multi-step synthetic sequences. smolecule.comnbinno.com Its ability to undergo transformations at either the aldehyde or the bromo-position allows chemists to design flexible and efficient synthetic routes. trine.edulibretexts.org

In pharmaceutical and agrochemical research, it serves as a foundational building block. For example, it has been used as an intermediate in the preparation of substituted 6-(2-tolyl)-triazolo[1,5-a]pyrimidines, which have been investigated for their potential as fungicides. chemicalbook.com It is also employed in the synthesis of various isoxazoline (B3343090) derivatives. chemicalbook.com The synthesis of these heterocyclic systems often involves an initial reaction at the aldehyde group (e.g., condensation or addition), followed by a cross-coupling reaction at the bromo-position to introduce further complexity, or vice-versa.

A typical synthetic strategy might involve the following steps:

Modification of the Aldehyde : The aldehyde group is converted into another functional group, such as an alcohol via reduction, a carboxylic acid via oxidation, or an imine via condensation with an amine.

Carbon-Carbon Bond Formation : The bromo-substituent is then utilized in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) to attach a new carbon-based fragment.

Further Transformation/Cyclization : The newly introduced fragment and the modified initial functional group can then react to form a new ring system, leading to complex target molecules.

This stepwise approach, enabled by the distinct reactivity of the two functional groups, solidifies the role of this compound as a crucial intermediate.

Table 2: Examples of this compound in Multi-Step Synthesis

| Target Compound Class | Initial Reaction at Aldehyde | Subsequent Reaction at Bromo-group | Reference |

|---|---|---|---|

| Substituted Triazolo[1,5-a]pyrimidines | Condensation/Cyclization | Not specified, but available for diversification | chemicalbook.com |

| Isoxazoline Derivatives | Not specified, used to form a precursor | Not specified, used to form a precursor | chemicalbook.com |

Development of Novel Synthetic Methodologies Employing this compound as a Substrate

New synthetic methods are often developed and optimized using commercially available, well-characterized substrates. This compound, as a representative aryl bromide, is an excellent candidate for this purpose. Its use as a substrate allows researchers to evaluate the efficiency, scope, and functional group tolerance of new catalytic systems. researchgate.net

For instance, in the development of new catalysts for the Suzuki-Miyaura reaction, researchers might use this compound to test the catalyst's performance. researchgate.netresearchgate.net A successful catalyst must be able to facilitate the coupling reaction in high yield without adversely affecting the aldehyde or methyl groups. This tests the chemoselectivity of the new methodology. Similarly, when developing novel conditions for the Heck reaction, such as using greener solvents (e.g., water), lower catalyst loadings, or ligand-free systems, this compound can serve as a benchmark substrate to validate the utility of the new protocol. organic-chemistry.orgnih.gov

The data obtained from such studies, including reaction yields, turnover numbers (TON), and turnover frequencies (TOF), help to establish the robustness and applicability of the new synthetic method. The presence of the aldehyde group is particularly useful, as aldehydes can sometimes interfere with catalytic cycles, making it a good test of a catalyst's resilience.

Table 3: Use of this compound as a Model Substrate

| Reaction Type | Methodology Being Tested | Key Performance Metrics |

|---|---|---|

| Suzuki-Miyaura Coupling | Novel palladium catalysts, new ligands, alternative bases or solvents. organic-chemistry.org | Yield, Catalyst Loading, Reaction Time, Functional Group Tolerance. |

| Heck Reaction | Phosphine-free catalysts, reactions in aqueous media, lower reaction temperatures. nih.gov | Yield, Stereoselectivity (trans/cis), Catalyst Stability. |

| Sonogashira Coupling | Copper-free conditions, new palladium/ligand systems. | Yield, Selectivity for mono- vs. di-coupling. |

| Buchwald-Hartwig Amination | Coupling with challenging amines, new generations of phosphine (B1218219) ligands. | Yield, Generality of Amine Scope. |

Contribution of 4 Bromo 3 Methylbenzaldehyde to Medicinal Chemistry and Drug Discovery

Precursor for Pharmacologically Active Scaffolds

The primary role of 4-Bromo-3-methylbenzaldehyde in medicinal chemistry is as a starting material for the construction of diverse molecular scaffolds, which form the core structures of many biologically active compounds. cymitquimica.combiosynth.com

Synthesis of Heterocyclic Compounds with Potential Biological Activity

This compound is frequently employed in the synthesis of various heterocyclic compounds. The aldehyde functional group readily participates in condensation and cyclization reactions to form rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. For instance, it is used in the synthesis of pyrazole (B372694) derivatives, a class of compounds known for a wide range of medicinal properties, including anti-inflammatory and anti-cancer activities. One specific example involves the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which is then cyclized to create a pyrazole ring.

The compound also serves as a reactant in the Knoevenagel condensation, a key step in synthesizing various heterocyclic structures. acs.orgmdpi.com This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond, which can then be incorporated into a heterocyclic ring system. mdpi.com

Building Block for Quinolines, Indoles, and Benzofurans

Among the most important heterocyclic scaffolds derived from this compound are quinolines, indoles, and benzofurans. These structures are prevalent in a vast number of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.

Quinolines: this compound has been utilized in the synthesis of quinoline (B57606) derivatives. chemicalbook.com For example, it can be used in multi-step synthetic sequences to construct the quinoline ring system, which is a core component of compounds investigated as potential opioid receptor antagonists. chemicalbook.com

Isoquinolines: The synthesis of isoquinoline (B145761) derivatives, structural isomers of quinolines, also benefits from this starting material. In one reported synthesis, this compound is a key precursor in a multi-step process to create 6-bromo-7-methylisoquinoline, an intermediate for potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3). acs.org

Benzofurans: While direct synthesis examples from search results are limited, the general reactivity of this compound makes it a suitable precursor for benzofuran (B130515) synthesis, a privileged scaffold in medicinal chemistry. advatechgroup.comgoogle.com

Scaffold Derivatization for Lead Compound Optimization

In the process of drug discovery, once an initial "hit" or "lead" compound with some desired biological activity is identified, it often requires chemical modification to improve its potency, selectivity, and pharmacokinetic properties. This process is known as lead optimization. This compound and its derivatives are instrumental in this phase.

The bromine atom on the aromatic ring is particularly useful for derivatization through various cross-coupling reactions, such as the Suzuki coupling. acs.org This allows for the introduction of a wide variety of new chemical groups at a specific position on the molecular scaffold, enabling chemists to systematically explore the structure-activity relationship. For example, in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), isoquinolinones prepared from this compound were further functionalized via Suzuki coupling to enhance their inhibitory activity. acs.org

Furthermore, the aldehyde group can be transformed into numerous other functional groups. For instance, it can undergo reductive amination to introduce amine-containing side chains, which can form crucial interactions with biological targets. acs.orgnih.gov This was demonstrated in the development of fluorescent tracers for the succinate (B1194679) receptor (SUCNR1), where this compound was reacted with 1-methylpiperazine (B117243) via reductive amination. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies Enabled by this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. The ability to easily synthesize a variety of derivatives from a common precursor is key to conducting effective SAR studies.

This compound is an ideal starting point for such investigations. cmu.edu The presence of three distinct functional handles—the aldehyde, the bromine atom, and the methyl group—on a simple aromatic ring allows for systematic modifications. cmu.edu

The Bromine Atom: As mentioned, the bromine can be replaced with various other groups through coupling reactions. This allows researchers to probe the effect of different substituents at the 4-position of the phenyl ring on biological activity. For example, the bromine atom at the para position has been noted to enhance antimicrobial activity in some pyrazole derivatives by increasing the molecule's lipophilicity.